7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a chemical compound belonging to the chromene family Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves the use of phloroglucinol as a starting material. A regioselective synthetic route has been developed, which includes several steps such as cyclization and methoxylation . The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis in a laboratory setting provides a foundation for scaling up. The use of continuous flow reactors and optimization of reaction conditions can potentially be applied for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Its derivatives are being explored for their therapeutic potential, particularly in oncology.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets. For instance, its anticancer activity is believed to be due to its ability to interfere with cell proliferation pathways. The compound may induce apoptosis in cancer cells by targeting key proteins involved in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
- 5-hydroxy-2-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
- 5-methoxy-2,2-dimethyl-9-chloro-10-trifluormethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
Uniqueness
7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one stands out due to its specific methoxy group and the cyclopenta[c]chromen structure. These features contribute to its unique chemical properties and potential biological activities, distinguishing it from other chromene derivatives .
Properties
IUPAC Name |
7-methoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-15-8-5-6-10-9-3-2-4-11(9)13(14)16-12(10)7-8/h5-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFKDQHTVIJYTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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